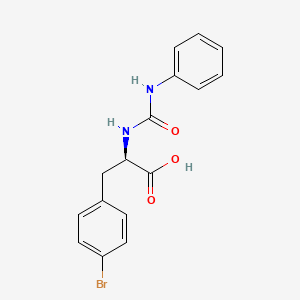
4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine is a synthetic organic compound that belongs to the class of brominated aromatic amines This compound is characterized by the presence of a bromine atom attached to the phenyl ring, a phenylcarbamoyl group, and a D-phenylalanine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine typically involves multi-step organic reactions. One common method includes the bromination of aniline derivatives followed by coupling reactions to introduce the phenylcarbamoyl and D-phenylalanine groups. The key steps involve:
Coupling Reactions: The phenylcarbamoyl group is introduced through reactions with isocyanates or carbamoyl chlorides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and automated peptide synthesizers for coupling reactions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine oxides under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the bromine atom, forming the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Bromine oxides and phenylcarbamoyl derivatives.
Reduction: Aniline derivatives and de-brominated phenylalanine.
Substitution: Azido or thiol-substituted phenylcarbamoyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate protein-ligand interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenylcarbamoyl group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Bromoaniline: A simpler brominated aromatic amine used in organic synthesis.
N-Phenylcarbamoyl-D-phenylalanine: Lacks the bromine atom but shares similar structural features.
4-Bromo-N-ethylaniline: Another brominated derivative with different substituents.
Uniqueness: 4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine is unique due to the combination of the bromine atom, phenylcarbamoyl group, and D-phenylalanine moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
827612-56-6 |
|---|---|
Molekularformel |
C16H15BrN2O3 |
Molekulargewicht |
363.21 g/mol |
IUPAC-Name |
(2R)-3-(4-bromophenyl)-2-(phenylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C16H15BrN2O3/c17-12-8-6-11(7-9-12)10-14(15(20)21)19-16(22)18-13-4-2-1-3-5-13/h1-9,14H,10H2,(H,20,21)(H2,18,19,22)/t14-/m1/s1 |
InChI-Schlüssel |
NLOAGCAXGRMRKL-CQSZACIVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=O)N[C@H](CC2=CC=C(C=C2)Br)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC(CC2=CC=C(C=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one](/img/structure/B14221999.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B14222004.png)
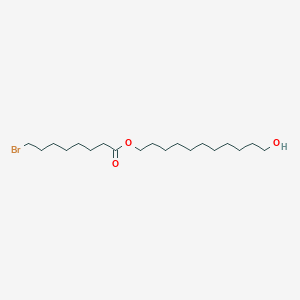
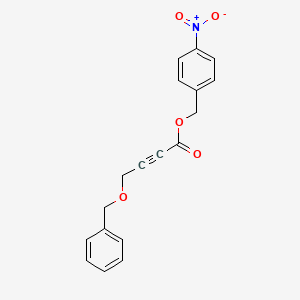
![N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide](/img/structure/B14222019.png)

![2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol](/img/structure/B14222025.png)
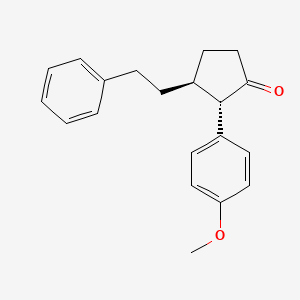
![1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14222032.png)
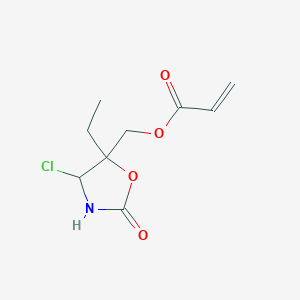
![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl-](/img/structure/B14222041.png)
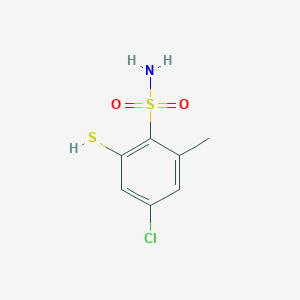
![3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14222062.png)
